2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 84347-13-7
VCID: VC15902609
InChI: InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3
SMILES:
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine

CAS No.: 84347-13-7

Cat. No.: VC15902609

Molecular Formula: C13H15Cl2N3

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine - 84347-13-7

Specification

CAS No. 84347-13-7
Molecular Formula C13H15Cl2N3
Molecular Weight 284.18 g/mol
IUPAC Name 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
Standard InChI InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3
Standard InChI Key QVPNHGKKQGQMLK-UHFFFAOYSA-N
Canonical SMILES CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine features a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring. Key substituents include:

  • A chlorine atom at the C2 position of the quinazoline ring.

  • A methyl group and a 4-chlorobutyl chain attached to the N4 amine.

The IUPAC name reflects this substitution pattern: 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine. Its canonical SMILES representation is CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl, and the InChIKey QVPNHGKKQGQMLK-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15Cl2N3\text{C}_{13}\text{H}_{15}\text{Cl}_2\text{N}_3
Molecular Weight284.18 g/mol
Exact Mass283.064 Da
PSA (Polar Surface Area)29.02 Ų
LogP (Partition Coefficient)4.76

The high LogP value suggests significant lipophilicity, which may influence membrane permeability and biodistribution .

Synthesis and Reactivity

Synthetic Pathways

Quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or nitriles. For 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine, a plausible route involves:

  • Quinazoline Core Formation: Reaction of 2-aminobenzoic acid with chloromethyl methylamine under acidic conditions to yield the 4-chloroquinazoline intermediate.

  • N-Alkylation: Introduction of the 4-chlorobutyl group via nucleophilic substitution using 1-chloro-4-iodobutane in the presence of a base like potassium carbonate.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationPOCl₃, DMF, 80°C, 12h~60%
N-AlkylationK₂CO₃, DMF, 60°C, 8h~45%

Reactivity Profile

The chlorine atoms at C2 and the butyl chain render the compound susceptible to nucleophilic substitution. For example:

  • The C2 chlorine may be displaced by amines or alkoxides to form 2-substituted analogs.

  • The 4-chlorobutyl group can undergo further alkylation or elimination reactions.

CompoundTargetEC₅₀/GI₅₀Model System
EP128265Caspase-32 nMT47D cells
2-Chloro-N-(4-chlorophenyl)-...Tubulin5 nMPC-3 xenografts

Pharmacological Applications and Preclinical Studies

Anticancer Therapeutics

The compound’s mechanism may parallel taxanes and vinca alkaloids by disrupting microtubule dynamics. In MX-1 breast cancer xenografts, related quinazolines achieve >90% tumor growth inhibition at 10 mg/kg doses . Its ability to bypass P-glycoprotein-mediated drug resistance further enhances therapeutic potential .

Antibacterial and Antifungal Activity

Chlorinated quinazolines exhibit broad-spectrum antimicrobial properties. For example, 2-chloro-N-(4-nitrobenzyl)-N-methylquinazolin-4-amine (CID 11415786) inhibits Staphylococcus aureus with an MIC of 8 µg/mL . While data for this specific compound are lacking, its structural features suggest comparable activity.

Recent Developments and Future Directions

Structural Optimization

Recent efforts focus on modifying the chlorobutyl chain to enhance solubility. For instance, replacing the terminal chlorine with a hydroxyl group improves aqueous stability without compromising activity.

Targeted Drug Delivery

Nanoparticle-encapsulated formulations of chlorinated quinazolines are under investigation to reduce off-target effects. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug .

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